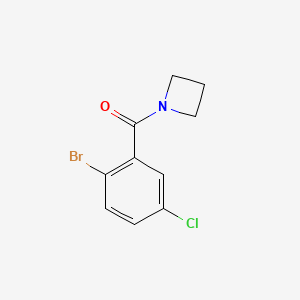![molecular formula C12H13NO3S B1380233 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihidro-1H-isoindol-1,3-diona CAS No. 1518519-69-1](/img/structure/B1380233.png)
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihidro-1H-isoindol-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis and characterization of disulfide polymers obtained by oxidation of 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol (DODT) using a benign, synergistic system comprised of air, dilute hydrogen peroxide and triethylamine as a catalyst that can be recycled .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is represented by the InChI code: 1S/C12H13NO3S/c14-11-9-3-1-2-4-10 (9)12 (15)13 (11)5-6-16-7-8-17/h1-4,17H,5-8H2 .
Aplicaciones Científicas De Investigación
Aquí hay un análisis de las aplicaciones de investigación científica de 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihidro-1H-isoindol-1,3-diona basado en la información disponible:
Síntesis de polímeros
Este compuesto se ha utilizado en la síntesis de polímeros de poli(disulfuro) degradables, que son importantes en el desarrollo de materiales sostenibles y biodegradables .
Ciencia de materiales
Los científicos con experiencia en ciencia de materiales pueden encontrar este compuesto útil debido a sus propiedades únicas que podrían contribuir al desarrollo de nuevos materiales .
Mecanismo De Acción
Target of Action
It is known that this compound can be used as a reference substance for drug impurities , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It’s worth noting that the compound has been used in the synthesis of degradable poly(disulfide) polymers , indicating that it may play a role in redox reactions and disulfide bond formation.
Result of Action
Its use in the synthesis of degradable poly(disulfide) polymers suggests that it may have applications in the development of biodegradable materials.
Análisis Bioquímico
Biochemical Properties
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its sulfanylethoxy group. This compound is known to form disulfide bonds with thiol groups in proteins, which can lead to changes in protein structure and function. The interaction with enzymes such as oxidoreductases can result in the modulation of redox reactions, impacting cellular oxidative stress responses .
Cellular Effects
The effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors. The formation of disulfide bonds with cysteine residues in proteins is a key mechanism through which it modulates protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The involvement of this compound in redox reactions and disulfide bond formation is particularly noteworthy .
Transport and Distribution
The transport and distribution of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The interaction with transport proteins ensures its efficient distribution to target sites within the cell .
Subcellular Localization
The subcellular localization of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-[2-(2-sulfanylethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11-9-3-1-2-4-10(9)12(15)13(11)5-6-16-7-8-17/h1-4,17H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYTWNUDEZPWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
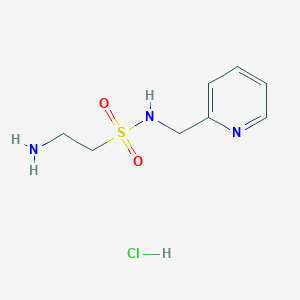
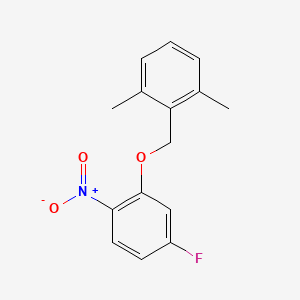
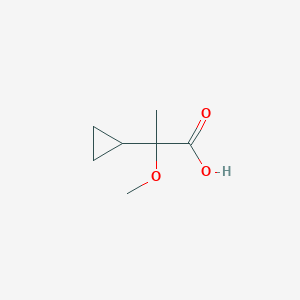
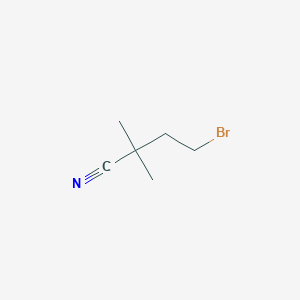
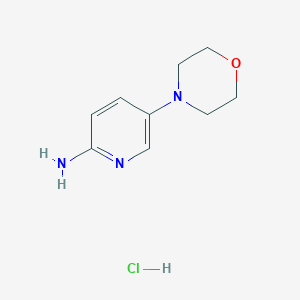
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1380161.png)
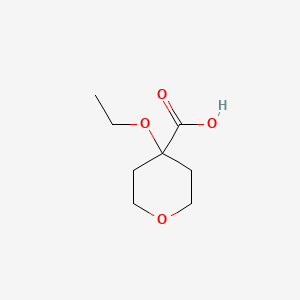
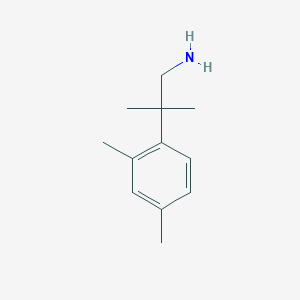
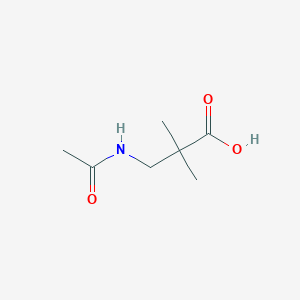
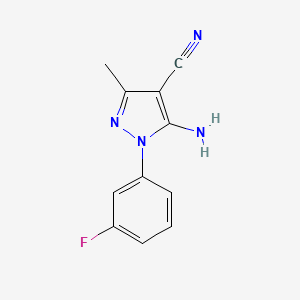

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)
